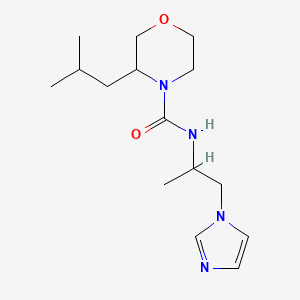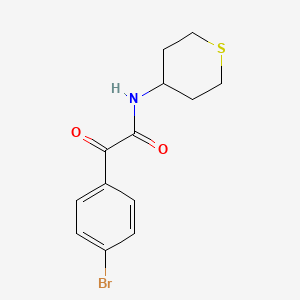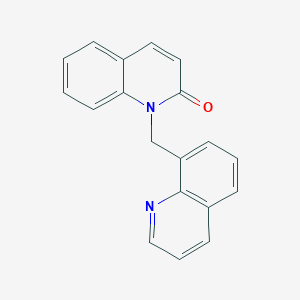
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide, also known as IMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective allosteric modulator of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mecanismo De Acción
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide acts as an allosteric modulator of the histamine H3 receptor, which means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand histamine. This binding causes a conformational change in the receptor, which alters its ability to interact with other proteins and signaling pathways. The net effect of this modulation is to decrease the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide are primarily related to its modulation of neurotransmitter release. By decreasing the release of several neurotransmitters, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing anxiety and depression, and decreasing the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide in lab experiments is its potency and selectivity as an allosteric modulator of the histamine H3 receptor. This makes it a valuable tool for investigating the receptor's function and potential therapeutic applications. However, one limitation of using N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several future directions for research on N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide and the histamine H3 receptor. One area of interest is the potential therapeutic applications of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide for treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective allosteric modulators of the histamine H3 receptor, which could lead to the development of new drugs with fewer side effects and improved efficacy.
In conclusion, N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide is a valuable tool for investigating the histamine H3 receptor and its role in regulating neurotransmitter release. Its potency and selectivity as an allosteric modulator make it a valuable tool for scientific research, and its potential therapeutic applications make it an area of interest for future research.
Métodos De Síntesis
The synthesis of N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide involves several steps, including the reaction of 2-(2-methylpropyl) morpholine with 1-bromo-2-(1H-imidazol-1-yl)propane, followed by the reaction of the resulting intermediate with 4-isocyanato-4-methylpentanoic acid. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide has been widely used in scientific research to study the histamine H3 receptor and its role in regulating neurotransmitter release. It has been found to be a potent and selective allosteric modulator of the receptor, which makes it a valuable tool for investigating the receptor's function and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-12(2)8-14-10-21-7-6-19(14)15(20)17-13(3)9-18-5-4-16-11-18/h4-5,11-14H,6-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNYCFUTXWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1C(=O)NC(C)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-imidazol-1-ylpropan-2-yl)-3-(2-methylpropyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)




![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)



![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)